molecular formula C27H29NO5 B3003398 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate CAS No. 1049746-57-7

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate

Cat. No.: B3003398
CAS No.: 1049746-57-7
M. Wt: 447.531
InChI Key: OVHFFLREUYJMMD-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-isopropylphenyl substituent. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal with piperidine . The 4-isopropylphenyl moiety introduces steric bulk and hydrophobicity, which may influence peptide solubility, folding, and intermolecular interactions. The hydrate form indicates the presence of water molecules in the crystal lattice, which can affect stability and handling.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4.H2O/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24;/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHFFLREUYJMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate typically involves the protection of the amino group of alanine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of alanine with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected alanine is then coupled with 4-isopropylphenylpropanoic acid under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling reagents is carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins. The compound’s reactivity and stability make it an essential tool in peptide synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3R)-3-Fmoc-amino-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C24H20N2O6 432.43 Electron-withdrawing nitro group enhances reactivity in coupling reactions; used in peptide-based drug intermediates.
(R)-3-Fmoc-amino-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl C24H21NO5 403.43 Hydroxyl group introduces polarity and hydrogen-bonding capacity; potential for post-synthetic modifications (e.g., glycosylation).
(R)-2-Fmoc-amino-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl C24H20ClNO4 421.87 Chlorine substituent increases lipophilicity and metabolic stability; common in antimicrobial peptide analogs.
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C25H23NO4 401.45 Methyl group enhances steric hindrance, potentially reducing aggregation in peptide chains.
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate (Target) 4-Isopropylphenyl C24H23NO4·xH2O ~405–420 (anhydrous) Bulky isopropyl group increases hydrophobicity; may improve membrane permeability in drug conjugates. Hydrate form requires controlled storage to prevent dehydration. N/A

Biological Activity

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate, commonly referred to as Fmoc-3-(4-isopropylphenyl)alanine, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in peptide synthesis.

The molecular formula for this compound is C27H29NO5C_{27}H_{29}NO_5, with a molecular weight of approximately 441.53 g/mol. It exhibits a melting point range of 183-185 °C, indicating its stability under standard laboratory conditions. The compound is characterized by the following structural features:

  • Fmoc Group : Enhances stability and solubility.
  • Isopropylphenyl Side Chain : Contributes to hydrophobic interactions, potentially influencing biological activity.

Biological Activity Overview

Research into the biological activity of Fmoc-3-(4-isopropylphenyl)alanine primarily focuses on its role as a building block in peptide synthesis and its potential pharmacological properties.

Anticancer Potential

Compounds containing the Fmoc group have been explored for their anticancer properties. The structural modifications that come with the incorporation of different side chains can enhance binding affinities to cancer cell receptors. Research indicates that amino acid derivatives can interact with cellular pathways involved in tumor growth and proliferation .

Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of amino acid derivatives, several compounds were evaluated for their antimicrobial properties. While Fmoc-3-(4-isopropylphenyl)alanine was not directly tested, analogs exhibited moderate to strong activity against Gram-positive bacteria. The study highlighted the importance of side chain modifications in enhancing biological activity .

Study 2: Peptide Synthesis Applications

The Fmoc protecting group is extensively used in solid-phase peptide synthesis (SPPS). A recent investigation demonstrated that peptides synthesized using Fmoc-amino acids showed improved yields and purities compared to those synthesized with other protecting groups. This efficiency underscores the utility of Fmoc derivatives in developing therapeutic peptides .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightMelting PointNotable Activity
Fmoc-3-(4-isopropylphenyl)alanineC27H29NO5441.53 g/mol183-185 °CAntimicrobial potential
Fmoc-L-TyrosineC22H23NO4365.43 g/mol155-158 °CAntioxidant properties
Fmoc-L-LeucineC22H25NO4365.44 g/mol210 °CAnticancer activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying this compound in peptide synthesis workflows?

  • Methodology : The compound’s Fmoc-protected amino acid structure necessitates orthogonal protection strategies. Synthesis typically involves coupling the Fmoc group to the amine functionality under anhydrous conditions using carbodiimide activators (e.g., DCC or EDC) . Purification requires reversed-phase HPLC or flash chromatography with gradients optimized for polar aromatic byproducts. Confirm purity via LC-MS (>95%) and NMR (e.g., disappearance of unreacted amine protons at δ 1.5–2.5 ppm) .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H302, H315) and respiratory irritation risks (H335) .

Q. How does the hydrate form influence solubility and stability during storage?

  • Hydrate Impact : The water molecule in the hydrate may enhance solubility in polar solvents (e.g., DMF, DMSO) but can promote hydrolysis under acidic/basic conditions. Store desiccated at −20°C in amber vials to prevent Fmoc group cleavage .
  • Stability Testing : Monitor degradation via TLC (silica gel, 10% MeOH/CH₂Cl₂) or HPLC every 3 months. Hydrate loss can be quantified by Karl Fischer titration .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR : Confirm regiochemistry of the 4-isopropylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and Fmoc group integrity (fluorenyl protons at δ 4.2–4.5 ppm) .
  • HPLC-MS : Use C18 columns (0.1% TFA in H₂O/ACN) to detect impurities (e.g., deprotected amines or hydrolyzed products) .
  • FT-IR : Validate carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid at ~1725 cm⁻¹) .

Advanced Research Questions

Q. How can stability under varied pH and temperature conditions be systematically evaluated?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC and quantify half-life (t₁/₂) using first-order kinetics .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess hydrate loss (25–150°C, 10°C/min) and DSC to detect phase transitions .
  • Data Interpretation : Correlate stability with molecular dynamics simulations of hydrogen bonding between the hydrate and carboxylic acid group .

Q. What strategies resolve contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Troubleshooting Framework :

  • Assay Optimization : Validate solubility (e.g., DMSO stock concentration ≤1% to avoid solvent interference) and confirm cell permeability via LC-MS quantification of intracellular compound levels .
  • Off-Target Analysis : Use SPR or ITC to screen for non-specific binding to serum proteins or lipid membranes .
  • Structural Analog Comparison : Benchmark against Fmoc-protected analogs (e.g., 3,5-difluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict interactions with biological targets (e.g., proteases or kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to active sites (e.g., SARS-CoV-2 Mpro or EGFR kinase). Prioritize the 4-isopropylphenyl group for hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydration shell dynamics near the carboxylic acid group .
  • Validation : Cross-reference with SPR or enzymatic IC₅₀ data to refine force field parameters .

Q. What are the implications of the 4-isopropylphenyl substituent on stereochemical outcomes in solid-phase peptide synthesis (SPPS)?

  • Stereochemical Control :

  • Coupling Efficiency : The bulky isopropyl group may sterically hinder Fmoc deprotection (20% piperidine/DMF). Use microwave-assisted SPPS (50°C, 10 min) to improve reaction kinetics .
  • Racemization Risk : Monitor via Marfey’s reagent derivatization and LC-MS. Optimize activation reagents (e.g., OxymaPure with DIC) to suppress epimerization .

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